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For Researchers, Scientists, and Drug Development Professionals

Introduction
In the ever-evolving landscape of novel psychoactive substances (NPS), synthetic cannabinoid

precursors have emerged as a significant area of interest for forensic chemists, toxicologists,

and drug development professionals. Among these, Cumyl-inaca (N-(1-methyl-1-

phenylethyl)-1H-indazole-3-carboxamide) has been identified as a key intermediate in the

synthesis of a range of potent synthetic cannabinoid receptor agonists (SCRAs). This technical

guide provides an in-depth overview of Cumyl-inaca, focusing on its chemical properties,

synthesis, analytical characterization, and its role as a precursor to regulated synthetic

cannabinoids.

Chemical and Physical Properties
Cumyl-inaca is characterized by an indazole core linked via a carboxamide group to a cumyl

(1-methyl-1-phenylethyl) moiety. As a "tail-less" precursor, it lacks the alkyl or fluorinated alkyl

chain typically found on the indazole nitrogen of active SCRAs. This structural feature is

believed to render Cumyl-inaca itself inactive or of low potency at cannabinoid receptors.[1][2]

Table 1: Chemical and Physical Properties of Cumyl-inaca
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Property Value

Formal Name
N-(1-methyl-1-phenylethyl)-1H-indazole-3-

carboxamide

Synonyms N/A

CAS Number 1631075-21-2

Chemical Formula C₁₇H₁₇N₃O

Molecular Weight 279.3 g/mol

Exact Mass 280.1444 [M+H]⁺

Appearance Crystalline solid

Solubility DMF: 3 mg/ml; DMSO: 3 mg/ml

Data sourced from Cayman Chemical and NPS Discovery.[1][3]

Synthesis of Cumyl-inaca and its Derivatives
The synthesis of Cumyl-inaca is foundational to the clandestine production of several potent

synthetic cannabinoids. The general synthetic pathway involves the amidation of 1H-indazole-

3-carboxylic acid with cumylamine.

Experimental Protocol: Synthesis of Cumyl-inaca
This protocol is based on general amide coupling reactions prevalent in the synthesis of related

indazole-3-carboxamides.

Materials and Reagents:

1H-Indazole-3-carboxylic acid

Cumylamine (1-methyl-1-phenylethylamine)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Hydroxybenzotriazole (HOBt)
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N,N-Dimethylformamide (DMF)

Sodium bicarbonate (NaHCO₃) solution (10%)

Brine solution

Sodium sulfate (Na₂SO₄)

Ethyl acetate (EtOAc)

Hexane

Procedure:

To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBt (1.2

equivalents) and EDC (1.2 equivalents).

Stir the mixture at room temperature for 30 minutes.

Add cumylamine (1.1 equivalents) to the reaction mixture.

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by

thin-layer chromatography (TLC).

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with

10% sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a gradient of ethyl

acetate in hexane to afford Cumyl-inaca.

Synthesis of Synthetic Cannabinoids from Cumyl-inaca
Cumyl-inaca serves as the immediate precursor for the synthesis of various SCRAs through

N-alkylation of the indazole ring.
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Reagents

Cumyl-inaca

5F-CUMYL-PINACA

N-Alkylation

4CN-CUMYL-BUTINACA
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5-bromo-1-fluoropentane
(or similar alkyl halide)

1-bromo-4-cyanobutane
(or similar alkyl halide)Base (e.g., NaH)Solvent (e.g., DMF)
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Experimental Protocol: Synthesis of 5F-CUMYL-PINACA
from Cumyl-inaca
This protocol is based on the N-alkylation of indazole derivatives.

Materials and Reagents:

Cumyl-inaca

5-bromo-1-fluoropentane

Sodium hydride (NaH)

N,N-Dimethylformamide (DMF)

Ammonium chloride (NH₄Cl) solution (saturated)

Ethyl acetate (EtOAc)

Hexane
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Procedure:

To a solution of Cumyl-inaca (1 equivalent) in anhydrous DMF, add sodium hydride (1.2

equivalents) portion-wise at 0 °C.

Stir the mixture at room temperature for 30 minutes.

Add 5-bromo-1-fluoropentane (1.3 equivalents) dropwise to the reaction mixture.

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

Quench the reaction by the slow addition of saturated ammonium chloride solution.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate.

Filter and concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel using a gradient of ethyl

acetate in hexane to yield 5F-CUMYL-PINACA.

Analytical Characterization
The identification and characterization of Cumyl-inaca are typically performed using a

combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the analysis of Cumyl-inaca. Under typical GC conditions,

Cumyl-inaca may exhibit thermal degradation.

Table 2: GC-MS Parameters for Cumyl-inaca Analysis
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Parameter Value

Instrument Agilent 5975 Series GC/MSD or similar

Column
HP-5MS or equivalent (30 m x 0.25 mm, 0.25

µm)

Injector Temperature 250-280 °C

Oven Program
Initial temp 100 °C, hold for 1 min, ramp to 300

°C at 20 °C/min, hold for 5 min

Ionization Mode Electron Ionization (EI) at 70 eV

Key Mass Fragments (m/z) 279 (M⁺), 145, 119, 91

Parameters are representative and may require optimization.

Liquid Chromatography-Quadrupole Time-of-Flight Mass
Spectrometry (LC-QTOF-MS)
LC-QTOF-MS is a powerful technique for the identification of Cumyl-inaca, providing high-

resolution mass data.

Table 3: LC-QTOF-MS Parameters for Cumyl-inaca Analysis
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Parameter Value

Instrument Sciex X500R LC-QTOF-MS or similar

Column C18 column (e.g., 100 x 2.1 mm, 1.7 µm)

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B 0.1% Formic acid in acetonitrile

Gradient
Optimized for separation, typically a linear

gradient from low to high organic phase

Ionization Mode Electrospray Ionization (ESI), positive mode

Precursor Ion [M+H]⁺ 280.1444

Key Product Ions (MS/MS)
Fragmentation of the precursor ion can provide

structural information

Parameters are representative and may require optimization.
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Pharmacology and Toxicology
Current knowledge suggests that Cumyl-inaca itself is likely inactive or possesses low potency

as a cannabinoid receptor agonist.[1][2] Its significance lies in its role as a precursor to highly

potent SCRAs. The toxicological profile of Cumyl-inaca is not well-characterized, but it has

been detected in toxicology cases, often in conjunction with its more active synthetic

cannabinoid derivatives.[1]

In Vitro Metabolism
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While specific studies on the metabolism of Cumyl-inaca are limited, research on structurally

related compounds such as CUMYL-THPINACA and cumyl-carboxamide SCRAs provides

insights into its likely metabolic fate. The primary metabolic pathways for cumyl-containing

synthetic cannabinoids involve hydroxylation of the cumyl group and the alkyl chain (if present),

as well as glucuronidation.

Experimental Protocol: In Vitro Metabolism using
Human Liver Microsomes
This protocol is adapted from studies on related synthetic cannabinoids.

Materials and Reagents:

Cumyl-inaca

Pooled human liver microsomes (HLMs)

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Phosphate buffer (pH 7.4)

Acetonitrile (ACN)

Methanol (MeOH)

Procedure:

Pre-incubate a mixture of pooled HLMs (e.g., 1 mg/mL final protein concentration) and

Cumyl-inaca (e.g., 10 µM final concentration) in phosphate buffer at 37 °C for 5 minutes.

Initiate the metabolic reaction by adding the NADPH regenerating system.

Incubate the reaction mixture at 37 °C with gentle shaking.

At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an

equal volume of ice-cold acetonitrile.
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Centrifuge the samples to precipitate proteins.

Analyze the supernatant for the parent compound and potential metabolites using LC-QTOF-

MS.

Signaling Pathways of Cumyl-inaca Derivatives
The synthetic cannabinoids derived from Cumyl-inaca are potent agonists of the cannabinoid

receptors CB1 and CB2. Activation of these G protein-coupled receptors (GPCRs) initiates a

cascade of intracellular signaling events.
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Receptor Binding and Functional Activity
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The potency of SCRAs derived from Cumyl-inaca is determined through receptor binding

assays (to determine the affinity, Ki) and functional assays (to determine the efficacy, EC50).

Table 4: Receptor Binding and Functional Activity of Cumyl-inaca Derivatives

Compound Receptor
Binding Affinity (Ki,
nM)

Functional Activity
(EC50, nM)

5F-CUMYL-PINACA CB1 <0.1 - 2.95 0.43

CB2 0.37 - 11.3 11.3

CUMYL-PINACA CB1 - 0.15

CB2 - 0.41

CUMYL-4CN-BINACA CB1 2.6 0.58

CB2 14.7 6.12

Data compiled from multiple sources and may vary based on assay conditions.[4][5][6][7]

Experimental Protocol: Radioligand Binding Assay
This is a generalized protocol for determining the binding affinity of a test compound to

cannabinoid receptors.

Materials and Reagents:

Cell membranes expressing human CB1 or CB2 receptors

Radioligand (e.g., [³H]CP-55,940)

Test compound (e.g., 5F-CUMYL-PINACA)

Non-specific binding control (e.g., a high concentration of a known cannabinoid agonist)

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4)

96-well plates
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Filtration system with glass fiber filters

Scintillation counter and fluid

Procedure:

In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive

binding with a range of test compound concentrations.

Add the radioligand to all wells at a concentration near its Kd.

Add the cell membrane preparation to all wells to initiate the binding reaction.

Incubate the plate at 30°C for 90 minutes.

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with

ice-cold assay buffer to separate bound from free radioligand.

Measure the radioactivity of the filters using a scintillation counter.

Calculate the specific binding and determine the IC50 of the test compound. Convert the

IC50 to a Ki value using the Cheng-Prusoff equation.

Conclusion
Cumyl-inaca is a crucial precursor in the synthesis of a variety of potent and dangerous

synthetic cannabinoids. While likely possessing low intrinsic activity, its ease of conversion to

regulated substances makes it a compound of significant interest to the scientific and forensic

communities. A thorough understanding of its synthesis, analytical properties, and the

pharmacology of its derivatives is essential for the development of effective detection methods,

the interpretation of toxicological findings, and the ongoing efforts to combat the public health

challenges posed by novel psychoactive substances.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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